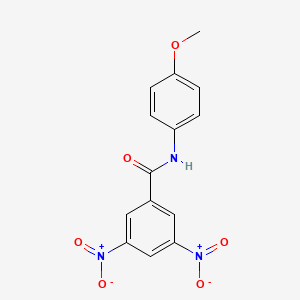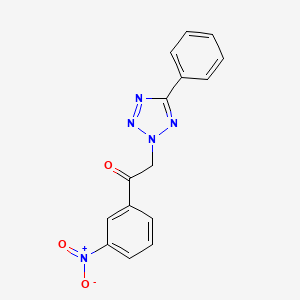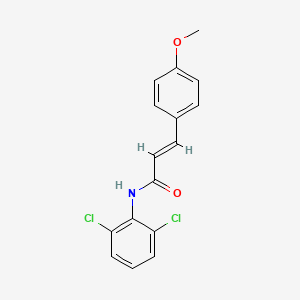![molecular formula C14H10Cl2N2O B11692556 3-{[(E)-(2,3-dichlorophenyl)methylidene]amino}benzamide](/img/structure/B11692556.png)
3-{[(E)-(2,3-dichlorophenyl)methylidene]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(E)-(2,3-ジクロロフェニル)メチリデン]アミノ}ベンゾアミドは、分子式がC14H10Cl2N2Oである化学化合物です。これは、ジクロロフェニルメチリデンアミノ部分に結合したベンゾアミド基の存在によって特徴付けられます。
準備方法
合成経路と反応条件
3-{[(E)-(2,3-ジクロロフェニル)メチリデン]アミノ}ベンゾアミドの合成は、通常、2,3-ジクロロベンズアルデヒドと3-アミノベンゾアミドの間の縮合反応を含みます。反応は、エタノールまたはメタノールなどの適切な溶媒の存在下で、還流条件下で行われます。反応混合物は、イミン結合の形成を促進するために加熱され、目的の生成物が得られます。
工業的製造方法
この化合物の具体的な工業的製造方法は十分に文書化されていませんが、一般的なアプローチは、実験室合成のスケールアップを含みます。これには、収量と純度を最大限に引き出すために、温度、溶媒の選択、反応時間などの反応条件を最適化することが含まれます。工業生産には、効率とスケーラビリティを向上させるために、連続フロー反応器を使用することも含まれる場合があります。
化学反応の分析
反応の種類
3-{[(E)-(2,3-ジクロロフェニル)メチリデン]アミノ}ベンゾアミドは、以下を含むさまざまな化学反応を受ける可能性があります。
酸化: この化合物は、対応する酸化物を形成するために酸化することができます。
還元: 還元反応は、イミン基をアミンに変換することができます。
置換: ジクロロフェニル基は、求核置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化ホウ素ナトリウム(NaBH4)または水素化アルミニウムリチウム(LiAlH4)などの還元剤が通常使用されます。
置換: アミンまたはチオールなどの求核剤を置換反応で使用することができます。
形成された主な生成物
酸化: 対応する酸化物の形成。
還元: 3-{[(E)-(2,3-ジクロロフェニル)メチル]アミノ}ベンゾアミドの形成。
置換: 使用された求核剤に応じて、置換誘導体の形成。
科学研究への応用
3-{[(E)-(2,3-ジクロロフェニル)メチリデン]アミノ}ベンゾアミドは、科学研究にいくつかの応用があります。
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: 抗菌活性や抗がん活性などの潜在的な生物活性について調査されています。
医学: さまざまな疾患の治療における潜在的な治療効果について調査されています。
産業: 新しい材料や化学プロセスの開発に利用されます。
作用機序
3-{[(E)-(2,3-ジクロロフェニル)メチリデン]アミノ}ベンゾアミドの作用機序は、特定の分子標的との相互作用を含みます。この化合物は、酵素または受容体に結合し、その活性を調節することができます。たとえば、それは疾患経路に関与する特定の酵素を阻害し、治療効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と使用のコンテキストによって異なる場合があります。
類似の化合物との比較
類似の化合物
- 3-{[(E)-(2,3-ジクロロフェニル)メチリデン]アミノ}ベンゾニトリル
- 3-{[(E)-(2,3-ジクロロフェニル)メチリデン]アミノ}安息香酸
- 3-{[(E)-(2,3-ジクロロフェニル)メチリデン]アミノ}ベンジルアルコール
独自性
3-{[(E)-(2,3-ジクロロフェニル)メチリデン]アミノ}ベンゾアミドは、独特の化学的および生物学的特性を付与する官能基の特定の組み合わせにより、ユニークです。そのジクロロフェニル基は、その反応性と潜在的な生物活性を高め、研究開発に貴重な化合物となっています。
特性
分子式 |
C14H10Cl2N2O |
|---|---|
分子量 |
293.1 g/mol |
IUPAC名 |
3-[(2,3-dichlorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H10Cl2N2O/c15-12-6-2-4-10(13(12)16)8-18-11-5-1-3-9(7-11)14(17)19/h1-8H,(H2,17,19) |
InChIキー |
IDWODYOLYJFAGR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N=CC2=C(C(=CC=C2)Cl)Cl)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-4-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692479.png)
![2-methyl-N'-[(E)-pyridin-3-ylmethylidene]quinoline-4-carbohydrazide](/img/structure/B11692481.png)
![(4E)-3-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11692493.png)


![ethyl (2Z)-5-(1,3-benzodioxol-5-yl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11692506.png)
![(2Z,5Z)-5-(3-bromo-4-hydroxy-5-iodobenzylidene)-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11692508.png)
![2-[4-(2,2-Dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)-2-methoxyphenoxy]-5-nitrobenzonitrile](/img/structure/B11692509.png)

![4-bromo-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11692522.png)
![N-(4-fluorobenzyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11692525.png)
![2-iodo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B11692527.png)
![N-ethyl-3-nitro-N-[(3-nitrophenyl)diazenyl]aniline](/img/structure/B11692540.png)
![5-bromo-2-chloro-N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11692559.png)
